1-Methyl-5-aminotetrazole
Overview
Description
1-Methyl-5-aminotetrazole, also known as this compound, is a useful research compound. Its molecular formula is C2H5N5 and its molecular weight is 99.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11104. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1-Methyl-1H-tetrazol-5-amine, also known as 5-Amino-1-methyl-1H-tetrazole, 5-Amino-1-methyltetrazole, or 1-Methyl-5-aminotetrazole, is a compound that has been studied for its potential biological activity . .
Mode of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications . They can form both aliphatic and aromatic heterocyclic compounds, and their nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .
Biochemical Pathways
Tetrazole derivatives are known to be involved in various biological activities . For instance, they are used in the synthesis of DNA .
Result of Action
Some tetrazole derivatives have been found to exhibit antibacterial activity .
Action Environment
The action of 1-Methyl-1H-tetrazol-5-amine can be influenced by various environmental factors. For instance, tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also decompose and emit toxic nitrogen fumes when heated .
Biochemical Analysis
Biochemical Properties
Tetrazoles, the class of compounds to which 1-Methyl-1H-tetrazol-5-amine belongs, are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that 1-Methyl-1H-tetrazol-5-amine could potentially influence cell function, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that tetrazoles can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This suggests that 1-Methyl-1H-tetrazol-5-amine could potentially interact with biomolecules in a similar manner, possibly influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a triple point temperature of 504 K , suggesting that it may be stable under a range of conditions .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , suggesting that 1-Methyl-1H-tetrazol-5-amine could potentially interact with various enzymes and cofactors in metabolic pathways .
Transport and Distribution
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1-Methyl-1H-tetrazol-5-amine could potentially be transported and distributed in a similar manner .
Subcellular Localization
Given the lipid solubility of tetrazolate anions , it is possible that 1-Methyl-1H-tetrazol-5-amine could localize to various compartments or organelles within the cell .
Properties
IUPAC Name |
1-methyltetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKOKCQMHAGFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202572 | |
Record name | 1-Methyl-5-aminotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-44-6 | |
Record name | 1-Methyl-1H-tetrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5422-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-aminotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5422-44-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-aminotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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